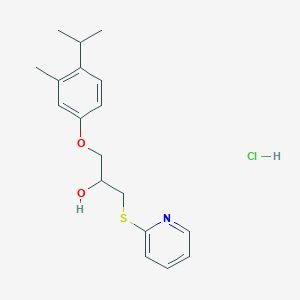

1-(4-Isopropyl-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Description

This compound is a β-adrenergic receptor antagonist analog featuring a propan-2-ol backbone substituted with a 4-isopropyl-3-methylphenoxy group and a pyridin-2-ylthio moiety. The hydrochloride salt enhances its solubility for pharmaceutical applications. Its structural uniqueness lies in the combination of a bulky phenoxy group (with isopropyl and methyl substituents) and a sulfur-containing pyridine ring, which may influence receptor binding kinetics and metabolic stability compared to classical β-blockers .

Properties

IUPAC Name |

1-(3-methyl-4-propan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S.ClH/c1-13(2)17-8-7-16(10-14(17)3)21-11-15(20)12-22-18-6-4-5-9-19-18;/h4-10,13,15,20H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICSIPGLXUZBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CSC2=CC=CC=N2)O)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Isopropyl-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will detail specific activities observed in studies involving this compound or structurally related analogs.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds that share structural characteristics with 1-(4-Isopropyl-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

- Comparative Efficacy : In some cases, the compound exhibited greater efficacy than established chemotherapeutics such as Tamoxifen, indicating its potential as a novel anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

- Induction of Apoptosis : Studies suggest that it activates caspase pathways leading to programmed cell death in cancer cells .

Anti-inflammatory Activity

Research has also indicated that compounds with similar structures possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 was noted in preliminary studies, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of phenoxy-thioether compounds demonstrated that derivatives similar to 1-(4-Isopropyl-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride showed promising anticancer activity. The study utilized MTT assays to assess cell viability and found IC50 values significantly lower than those for traditional chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms at play when treating MCF-7 cells with this compound. The results indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, thereby elucidating the compound's role in promoting apoptosis in malignant cells .

Summary of Findings

The biological activity of 1-(4-Isopropyl-3-methylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride suggests significant potential as an anticancer agent with additional anti-inflammatory properties. Key findings from various studies include:

Comparison with Similar Compounds

Indole-Based Propan-2-ol Derivatives ()

Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) share the propan-2-ol core but differ in substituents:

- Phenoxy Group: The indole derivatives feature methoxy and methoxymethyl-substituted indole rings, whereas the target compound has a 4-isopropyl-3-methylphenoxy group.

- Amino Side Chain: The indole analogs include a 2-(2-methoxyphenoxy)ethylamino group, while the target compound substitutes this with a pyridin-2-ylthio moiety. The sulfur atom in the thioether could alter metabolic pathways (e.g., reduced oxidative degradation compared to ethers) .

N-Isopropylcarvedilol ()

N-Isopropylcarvedilol (1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) shares a propan-2-ol backbone but diverges in key regions:

- Aromatic System: The carbazole ring in carvedilol analogs provides planar rigidity, contrasting with the target compound’s flexible 4-isopropyl-3-methylphenoxy group. Carbazole’s extended π-system may enhance β-blockade duration but increase off-target effects (e.g., α1-adrenoceptor binding) .

- Side Chain: N-Isopropylcarvedilol retains a methoxyphenoxy ethylamino group, whereas the target compound replaces this with a pyridin-2-ylthio group.

Nadolol and Related Impurities ()

Nadolol, a non-selective β-blocker, and its impurity (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride highlight structural contrasts:

- Aromatic Substituents: Nadolol’s naphthalen-1-yloxy group is highly lipophilic, favoring prolonged half-life but increasing risk of CNS penetration.

- Amino Groups: The tert-butyl amino group in Nadolol’s impurity contrasts with the target compound’s pyridin-2-ylthio group. The sulfur atom may confer resistance to enzymatic degradation compared to oxygen-based ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.